molecular formula C9H6F4O2 B1666159 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde CAS No. 35295-35-3

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Cat. No. B1666159
CAS RN: 35295-35-3
M. Wt: 222.14 g/mol
InChI Key: LAFOZKQZOGJYKC-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6F4O2 . It has a molecular weight of 222.14 g/mol . This compound is used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde can be represented by the SMILES string FC(F)C(F)(F)Oc1cccc(C=O)c1 . The InChI representation is InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H .


Physical And Chemical Properties Analysis

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a liquid at room temperature . It has a density of 1.393 g/mL at 25 °C (lit.) . The boiling point is 95-97°C . The refractive index is n20/D 1.454 (lit.) .

Scientific Research Applications

High Voltage Electrolyte Solvent for Lithium Batteries

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: has been investigated as a co-solvent for high-voltage electrolytes in lithium batteries. Its superior oxidative stability enhances the electrochemical performance of high-voltage cathodes like Li2CoPO4F, which is crucial for developing batteries with higher energy densities .

Synthesis of Hexaflumuron

This compound serves as a key intermediate in the synthesis of Hexaflumuron , a benzoylphenylurea insecticide. It’s valued for its benign friendliness to mammals and broad-spectrum insecticidal activity. An efficient synthesis route for this compound is critical for producing Hexaflumuron effectively .

Organic Fluorinated Building Block

As an organic fluorinated building block, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is used in various chemical syntheses. Its fluorinated ether group makes it a versatile reagent for introducing fluorine-containing moieties into other compounds, which can significantly alter their physical and chemical properties .

Electrolyte Stability in Energy Storage

The stability of this compound as part of electrolyte solutions contributes to the prevention of electrolyte degradation. This is particularly important in the context of energy storage systems where the integrity of the electrolyte can significantly impact the lifespan and safety of the storage device .

Insecticide Intermediate Synthesis

The compound is utilized in the synthesis of intermediates for insecticides. The process involves catalytic hydrogenation and Bamberger rearrangement, highlighting its role in creating environmentally friendly and efficient routes for insecticide production .

Material Science Research

In material science, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is used to study the stabilization of interfaces in various materials. This application is crucial for the development of materials with enhanced durability and performance characteristics .

Safety and Hazards

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is irritating to eyes, respiratory system, and skin . In case of contact, immediately flush eyes or skin with plenty of water. If ingested or inhaled, medical aid should be sought immediately .

Mechanism of Action

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

is a chemical compound with the formula C₉H₆F₄O₂ . Here is what we know so far:

properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFOZKQZOGJYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067907
Record name 3-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde
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Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

CAS RN

35295-35-3
Record name 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Source CAS Common Chemistry
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Record name 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
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Record name Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-
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Record name 3-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(1,1,2,2-tetrafluoroethoxy)benzaldehyde
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Record name 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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